molecular formula C21H28ClN3O5S B2718346 4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1184996-03-9

4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2718346
CAS RN: 1184996-03-9
M. Wt: 469.98
InChI Key: ZYXGEGIVDDBKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes. For instance, the synthesis of “4-methoxy-N- [2- (4-methylphenoxy)ethyl]benzenesulfonamide” involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2- (4-methylphenoxy)ethyl sulfonate.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively . For example, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid have been crystallized and their structures analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione” is obtained via a four-step protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylate have been crystallized and their structures analyzed .

Scientific Research Applications

  • Gastrointestinal Motility Improvement : Benzamide derivatives, including compounds similar to the one , have been synthesized and evaluated for their effect on gastrointestinal motility. They have been found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents (Sonda et al., 2004).

  • Dopamine D3 Receptor Affinity : Studies on the structural modification of benzamide derivatives show that they can have moderate affinity for the dopamine D3 receptor. This indicates potential applications in neuropharmacology, especially in the context of dopaminergic system modulation (Leopoldo et al., 2002).

  • 5-HT7 Receptor Antagonism : Piperazine derivatives, closely related to the compound , have been prepared and evaluated as antagonists for the 5-HT7 receptor. This suggests potential applications in treating disorders associated with this receptor, such as depression or anxiety (Yoon et al., 2008).

  • HIV-1 Reverse Transcriptase Inhibition : Analogs of this compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV. This points to potential applications in antiretroviral therapy (Romero et al., 1994).

  • Antimicrobial Activity : Various benzamide and piperazine derivatives have been synthesized and screened for antimicrobial activities. Some compounds in this class have shown good or moderate activities against test microorganisms, indicating potential use in antimicrobial therapies (Bektaş et al., 2007).

  • Anti-Inflammatory and Analgesic Properties : Compounds structurally related to the given compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2), along with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, “para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine)” is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills” and is considered to have relatively insignificant abuse potential .

properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S.ClH/c1-28-18-5-3-17(4-6-18)21(25)22-11-12-23-13-15-24(16-14-23)30(26,27)20-9-7-19(29-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGEGIVDDBKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.